molecular formula C12H18O2 B160625 3,6-Bis(hydroxymethyl)durene CAS No. 7522-62-5

3,6-Bis(hydroxymethyl)durene

Cat. No.: B160625
CAS No.: 7522-62-5
M. Wt: 194.27 g/mol
InChI Key: KDJOOHBQJRVMIX-UHFFFAOYSA-N
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Description

3,6-Bis(hydroxymethyl)durene, also known as 1,4-Bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of durene (1,2,4,5-tetramethylbenzene) and features two hydroxymethyl groups attached to the benzene ring. This compound is known for its solid-state at room temperature and its white to light yellow crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Bis(hydroxymethyl)durene can be synthesized through various methods. One common approach involves the reaction of durene with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formaldehyde acting as a source of the hydroxymethyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(hydroxymethyl)durene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Bis(hydroxymethyl)durene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical intermediate in various biological processes.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which 3,6-Bis(hydroxymethyl)durene exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl groups act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

    1,4-Bis(hydroxymethyl)benzene: Lacks the methyl groups present in 3,6-Bis(hydroxymethyl)durene.

    2,3,5,6-Tetramethylbenzene: Does not contain hydroxymethyl groups.

    1,2,4,5-Tetramethylbenzene (Durene): The parent compound without hydroxymethyl groups.

Uniqueness: this compound is unique due to the presence of both hydroxymethyl and tetramethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

[4-(hydroxymethyl)-2,3,5,6-tetramethylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJOOHBQJRVMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CO)C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226189
Record name Hexamethylbenzene-alpha1,alpha4-diol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7522-62-5
Record name 2,3,5,6-Tetramethyl-1,4-benzenedimethanol
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Record name Hexamethylbenzene-alpha1,alpha4-diol
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Record name 7522-62-5
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Record name Hexamethylbenzene-alpha1,alpha4-diol
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Record name Hexamethylbenzene-α1,α4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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